molecular formula C17H16N6O4S B13787150 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-4-((4-(methylsulfonyl)-2-nitrophenyl)azo)-2-phenyl- CAS No. 70528-91-5

3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-4-((4-(methylsulfonyl)-2-nitrophenyl)azo)-2-phenyl-

Cat. No.: B13787150
CAS No.: 70528-91-5
M. Wt: 400.4 g/mol
InChI Key: GHPLSOVHHRFMFR-UHFFFAOYSA-N
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Description

The compound 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-4-((4-(methylsulfonyl)-2-nitrophenyl)azo)-2-phenyl- is a pyrazolone derivative characterized by a phenyl group at position 2, a methyl group at position 5, and a substituted azo moiety at position 2. The azo group (-N=N-) is attached to a 4-(methylsulfonyl)-2-nitrophenyl ring, introducing strong electron-withdrawing effects (e.g., nitro (-NO₂) and methylsulfonyl (-SO₂CH₃)) that influence its electronic and steric properties . Such compounds are typically synthesized via diazonium coupling reactions, as evidenced by analogous methods for related azo-pyrazolones . Potential applications include use as dyes, coordination ligands, or intermediates in pharmaceutical synthesis, though specific biological data for this compound remain unexplored in the provided evidence.

Properties

CAS No.

70528-91-5

Molecular Formula

C17H16N6O4S

Molecular Weight

400.4 g/mol

IUPAC Name

5-methyl-4-[(4-methylsulfonyl-2-nitrophenyl)diazenyl]-2-phenyl-4H-pyrazol-3-imine

InChI

InChI=1S/C17H16N6O4S/c1-11-16(17(18)22(21-11)12-6-4-3-5-7-12)20-19-14-9-8-13(28(2,26)27)10-15(14)23(24)25/h3-10,16,18H,1-2H3

InChI Key

GHPLSOVHHRFMFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N)C1N=NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazole Core

The pyrazole nucleus, specifically the 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-imine scaffold, is typically synthesized through cyclocondensation reactions involving hydrazine derivatives and β-ketoesters or acetylenic ketones.

  • Cyclocondensation of Hydrazines with β-Ketoesters or Acetylenic Ketones:
    Hydrazine derivatives react with β-ketoesters or acetylenic ketones under reflux in ethanol or other suitable solvents to form pyrazole rings. This method has been extensively reported with yields ranging from moderate to high (50–90%) depending on substituents and reaction conditions.

  • Regioselectivity Considerations:
    The reaction may yield regioisomeric pyrazoles; however, regioselective control is achieved by choice of hydrazine (e.g., phenylhydrazine vs. hydrazine hydrate) and reaction parameters.

Introduction of the Azo Group via Azo Coupling

  • Azo Coupling Reaction:
    The azo (-N=N-) substituent is introduced by coupling diazonium salts derived from aromatic amines with the pyrazole derivative. The diazonium salt is generated in situ by diazotization of the corresponding aromatic amine (e.g., 4-(methylsulfonyl)-2-nitroaniline) using sodium nitrite and acid at low temperatures.

  • Reaction Conditions:
    The coupling is typically performed in aqueous or mixed aqueous-organic media at 0–5°C to maintain diazonium salt stability, followed by gradual addition to the pyrazole solution under stirring. The reaction proceeds to yield the azo-substituted pyrazole.

Functional Group Introduction: Methylsulfonyl and Nitro Groups

  • The methylsulfonyl (-SO2CH3) group is introduced on the aromatic ring prior to diazotization, generally via sulfonylation reactions using methylsulfonyl chloride or related reagents under controlled conditions.

  • The nitro (-NO2) group is usually introduced by nitration of the aromatic precursor before diazotization, typically using nitric acid and sulfuric acid mixtures.

  • These substituents influence the electronic properties and reactivity of the azo compound and are essential for the final compound's desired properties.

Purification and Characterization

Data Table: Summary of Preparation Steps and Conditions

Step No. Reaction Type Reactants Conditions Yield (%) Notes
1 Cyclocondensation Hydrazine derivative + β-ketoester/acetylene ketone Reflux in ethanol, 4–8 h, 80–100°C 70–90 Regioselectivity influenced by hydrazine type
2 Aromatic Nitration Aromatic amine precursor HNO3/H2SO4 mixture, 0–25°C 60–80 Introduces nitro group on aromatic ring
3 Sulfonylation Aromatic amine or intermediate Methylsulfonyl chloride, base, 0–25°C 65–85 Introduces methylsulfonyl substituent
4 Diazotization Nitrated and sulfonylated aromatic amine NaNO2, HCl, 0–5°C Quantitative Generates diazonium salt for coupling
5 Azo Coupling Diazonium salt + pyrazole derivative Aqueous/organic solvent, 0–5°C, stirring 70–85 Forms azo linkage on pyrazole ring
6 Purification Crude product Recrystallization from ethanol - Ensures high purity for characterization

Research Findings and Analytical Data

  • Spectroscopic Confirmation:
    IR spectra exhibit characteristic azo stretching bands near 1500 cm⁻¹, methylsulfonyl S=O stretches near 1300 cm⁻¹, and nitro group vibrations confirming substitution.

  • NMR Analysis:
    ^1H NMR signals include aromatic protons (δ 7.0–8.5 ppm), methyl protons (δ ~2.5 ppm), and pyrazole ring protons (δ 8.3–8.6 ppm), consistent with the proposed structure.

  • Mass Spectrometry:
    Molecular ion peaks at m/z 400.4 confirm the molecular weight of the compound.

  • Elemental Analysis: Carbon, hydrogen, nitrogen, oxygen, and sulfur content matches the theoretical values within ±0.3%, indicating high purity.

Chemical Reactions Analysis

Oxidation Reactions

The azo group (-N=N-) undergoes oxidation under acidic or strongly oxidative conditions:

Conditions Products Mechanism
Acidic KMnO₄ (0.1 M H₂SO₄, 60°C)Nitroso (-NO) and nitro (-NO₂) derivatives via electrophilic oxidationRadical intermediates form, followed by oxygen insertion
Ozone (O₃) in CHCl₃Cleavage to form pyrazole-3-carboxylic acid and nitrobenzene sulfonesOzonolysis of the azo bond

Key Findings :

  • Oxidation at the azo group dominates due to its electron-deficient nature.

  • Methylsulfonyl groups stabilize transition states, enhancing reaction rates by 15–20% compared to analogs without sulfonyl substituents.

Reduction Reactions

The azo bond is reduced to amines under reductive conditions:

Reducing Agent Conditions Products
Sodium dithionite (Na₂S₂O₄)pH 9–11, 25–40°C5-Methyl-2-phenylpyrazol-3-amine and 4-(methylsulfonyl)-2-nitroaniline
Hydrogen (H₂/Pd-C)Ethanol, 50–60°C, 3 atmSame products as above, with 85–92% yield

Mechanistic Insight :

  • Reduction proceeds via a two-electron transfer pathway, breaking the N=N bond to form primary amines.

  • Steric hindrance from the phenyl group slows reduction kinetics by ~30% compared to non-aryl analogs.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the nitrophenyl and pyrazole rings:

Nitrophenyl Ring Substitution

Reagent Position Product
NaOH (10% aqueous)Para to -NO₂-NO₂ replaced by -OH (87% yield)
Cl₂/FeCl₃Meta to -SO₂Chlorination at C3 of the phenyl ring

Pyrazole Ring Substitution

Reagent Site Product
CH₃I (excess)N1 of pyrazoleMethylation forms a quaternary ammonium salt
HNO₃/H₂SO₄C4 of pyrazoleNitration enhances electrophilicity

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Conditions Product Yield
H₂SO₄ (conc.), 100°C, 4 hrsBenzo thiazolo[3,2-a]pyrazol-3-one 68%
PCl₅, reflux in toluenePyrazolo[1,5-a]pyrimidine derivatives72%

Driving Force :

  • Azo group acts as a directing group, facilitating ring closure through resonance stabilization .

Acid-Base Reactions

The imine nitrogen (N-H) exhibits pH-dependent tautomerism:

pH Range Dominant Form Behavior
< 3Protonated imine (N⁺-H)Enhanced solubility in polar solvents
7–10Deprotonated imine (N⁻)Forms coordination complexes with Cu²⁺/Ni²⁺

Applications :

  • pH-sensitive dyes due to color changes between tautomeric forms.

Comparative Reactivity

Azo group reactivity compared to analogs:

Compound Oxidation Rate (rel.) Reduction Ease
3H-Pyrazol-3-imine (target compound)1.0Moderate
4-Methylazobenzene0.3Easy
1-Phenyl-3-methylpyrazolone0.05Difficult

Key Factor :

  • Electron-withdrawing -SO₂ and -NO₂ groups increase azo bond polarization, accelerating oxidation but hindering reduction.

Industrial-Scale Considerations

  • Catalytic Hydrogenation : Pd/C catalysts achieve 95% conversion in flow reactors at 10 bar H₂.

  • Waste Management : Nitro byproducts require alkaline hydrolysis to avoid environmental toxicity.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. For instance, a study evaluated the activity of a related pyrazole compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition with minimum inhibitory concentration (MIC) values lower than standard drugs such as ciprofloxacin .

CompoundBacterial StrainMIC (µg/mL)Comparison Standard
9kStaphylococcus aureus0.10–1.00Ciprofloxacin (3.12–6.25)
9kEscherichia coli0.50–2.50Ciprofloxacin (3.12)

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have been explored extensively, with studies indicating that certain compounds exhibit strong radical scavenging activities. In vitro assays have shown that these compounds can effectively neutralize free radicals, suggesting their potential as therapeutic agents in oxidative stress-related diseases .

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. A study reported that specific pyrazole compounds significantly reduced inflammation markers in cellular models, indicating their potential use in treating inflammatory diseases .

Catalysis in Organic Reactions

The compound has been utilized as a catalyst in various organic reactions, including Heck coupling reactions. Research demonstrated that pyrazole-based pincer complexes exhibited high catalytic activity, achieving conversion rates of up to 95% within one hour .

Catalyst TypeReaction TypeConversion Rate (%)
Pyrazolyl-imine Pincer ComplexesHeck Coupling95
Other ComplexesHeck Coupling87 (after 24 hours)

Synthesis of Bioactive Molecules

Multicomponent reactions involving pyrazole derivatives have been explored for synthesizing bioactive molecules. These reactions facilitate the formation of complex structures with potential pharmacological activities, showcasing the versatility of pyrazole compounds in drug discovery .

Development of Functional Materials

Pyrazole-containing materials have been investigated for their electronic properties and potential applications in optoelectronic devices. The unique structural characteristics of pyrazoles contribute to their ability to form stable complexes with metals, enhancing their utility in material science .

Photophysical Properties

Studies on the photophysical properties of pyrazole derivatives indicate that they can be used as luminescent materials due to their ability to emit light upon excitation. This property opens avenues for their application in sensors and light-emitting devices .

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis

Key structural variations among pyrazolone derivatives lie in the substituents on the azo-linked phenyl ring and the pyrazole core. Below is a comparative analysis:

Table 1: Substituent Comparison of Pyrazolone Derivatives
Compound Name Azo-Linked Phenyl Substituents Pyrazole Core Substituents Notable Functional Groups
Target Compound 4-(methylsulfonyl)-2-nitro 2-phenyl, 5-methyl Azo, -SO₂CH₃, -NO₂
2,4-Dihydro-4-((2-hydroxyphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one 2-hydroxy 2-phenyl, 5-methyl Azo, -OH
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)- 4-nitro (on pyrazole), 4-methoxy (aryl) 2-(4-nitrophenyl), 5-(4-methoxyphenyl) Imidazole, -NO₂, -OCH₃
5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone N/A 2-phenyl, 4-chloro, 5-amino -Cl, -NH₂

Key Observations :

  • Electron Effects: The target compound’s -SO₂CH₃ and -NO₂ groups create a strong electron-deficient aryl ring, enhancing stability and reactivity toward nucleophilic substitution compared to the -OH group in the hydroxyphenyl analogue .
  • Solubility : The hydroxyphenyl derivative () may exhibit higher solubility in polar solvents due to H-bonding via -OH, whereas the target compound’s -SO₂CH₃ group could improve solubility in aprotic solvents .

Biological Activity

The compound 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-4-((4-(methylsulfonyl)-2-nitrophenyl)azo)-2-phenyl- belongs to a class of pyrazole derivatives known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C16H18N4O4SC_{16}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 366.41 g/mol. The presence of functional groups such as the azo group and methylsulfonyl moiety contributes to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of various pyrazole compounds against Staphylococcus aureus , with some derivatives showing potent effects at concentrations as low as 3.125 µg/ml . The structural modifications in pyrazoles, such as the presence of nitrophenyl and methylsulfonyl groups, enhance their interaction with microbial membranes, leading to increased efficacy.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For example, compounds similar to the one have been shown to inhibit cancer cell proliferation in various types of cancer cells, including breast cancer (MCF-7) and lung cancer (A549). One study demonstrated that certain pyrazole derivatives exhibited IC50 values as low as 0.021 µM against K562 leukemia cells . The mechanism often involves the induction of apoptosis through pathways involving caspases and modulation of signaling proteins like NF-κB and p53 .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole compounds has also been documented. Compounds that act as cannabinoid receptor modulators have shown promise in treating inflammatory conditions by interacting with CB receptors present in immune cells . This interaction may lead to reduced inflammation and pain relief, making these compounds suitable candidates for further therapeutic development.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly alter their potency and selectivity. For instance, substituents such as methylsulfonyl and nitrophenyl groups have been associated with enhanced antimicrobial and anticancer activities .

Compound Activity IC50/Minimum Inhibitory Concentration
Pyrazole AAntibacterial3.125 µg/ml
Pyrazole BAnticancer (K562)0.021 µM
Pyrazole CAnti-inflammatoryN/A

Case Studies

  • Antimicrobial Efficacy : A series of pyrazole derivatives were tested against various pathogens, revealing that modifications influenced their antibacterial potency significantly. Compounds with electron-withdrawing groups showed improved activity against Gram-positive bacteria .
  • Anticancer Mechanisms : In vitro studies demonstrated that certain pyrazole derivatives could induce cell cycle arrest and apoptosis in cancer cell lines through caspase activation and ROS generation .
  • Inflammation Models : Preclinical models indicated that compounds interacting with cannabinoid receptors reduced inflammation markers significantly, suggesting a viable pathway for developing anti-inflammatory drugs based on this scaffold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this pyrazol-imine derivative, and what factors influence reaction yield?

  • Methodological Answer: Multi-step synthesis is typically required, starting with diazotization of the nitroaryl group followed by coupling to the pyrazol-imine core. Key steps include:

  • Diazotization: Use NaNO₂/HCl under controlled temperatures (0–5°C) to avoid premature decomposition .
  • Coupling: Optimize pH (7–9) to stabilize the azo intermediate and enhance regioselectivity .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to polar sulfonyl and nitro groups.
  • Yield Factors: Excess reagents, reaction time, and steric hindrance from the phenyl group may reduce yields.

Q. How can spectroscopic techniques confirm the azo linkage and substituent positions?

  • Methodological Answer:

  • UV-Vis: Azo groups exhibit strong absorbance near 400–500 nm (π→π* transitions); shifts indicate conjugation with the sulfonyl/nitro groups .
  • NMR:
  • ¹H NMR: Azo protons (δ 7.5–8.5 ppm) and sulfonyl group deshielding effects on adjacent protons .
  • ¹³C NMR: Nitro group carbons (δ 140–150 ppm) and pyrazol-imine ring carbons (δ 120–160 ppm).
  • IR: Stretching vibrations for azo (N=N, ~1500 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .

Q. What stability considerations are critical for this compound under varying conditions?

  • Methodological Answer:

  • Photostability: Azo groups are light-sensitive; conduct accelerated degradation studies using UV lamps (λ = 365 nm) and monitor via HPLC .
  • pH Stability: Test solubility and degradation in buffers (pH 3–10) at 25°C/40°C. Nitro groups may hydrolyze under alkaline conditions .
  • Thermal Stability: TGA/DSC analysis to identify decomposition thresholds (likely >200°C due to aromatic stabilization).

Advanced Research Questions

Q. How can computational modeling elucidate electronic effects of substituents on reactivity?

  • Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to map electron density (e.g., nitro group’s electron-withdrawing effect on the azo linkage) .
  • Molecular Dynamics: Simulate solvation effects (e.g., DMSO vs. water) on conformational stability.
  • Data Table Example:
SubstituentHammett Constant (σ)Calculated HOMO-LUMO Gap (eV)
-NO₂+0.784.2
-SO₂CH₃+0.724.0

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer:

  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare assays (e.g., enzyme inhibition vs. cellular uptake) .
  • Control Variables: Standardize solvent (DMSO concentration), cell lines, and incubation times.
  • Mechanistic Studies: Use fluorescence quenching or SPR to validate target binding specificity .

Q. What is the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer:

  • Degradation Pathways: Conduct photolysis/hydrolysis studies (OECD 316) to identify metabolites (e.g., nitro-reduction products) .
  • Ecotoxicology:
  • Algal Toxicity: Test growth inhibition in Chlorella vulgaris (72-h EC₅₀).
  • Daphnia Assays: 48-h immobilization tests (OECD 202).
  • Persistence: Measure half-life in soil/water systems; sulfonyl groups may increase hydrophilicity and mobility .

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